

Unveiling NTR 368: A Peptide Inducer of Neural Apoptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NTR 368**

Cat. No.: **B599692**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

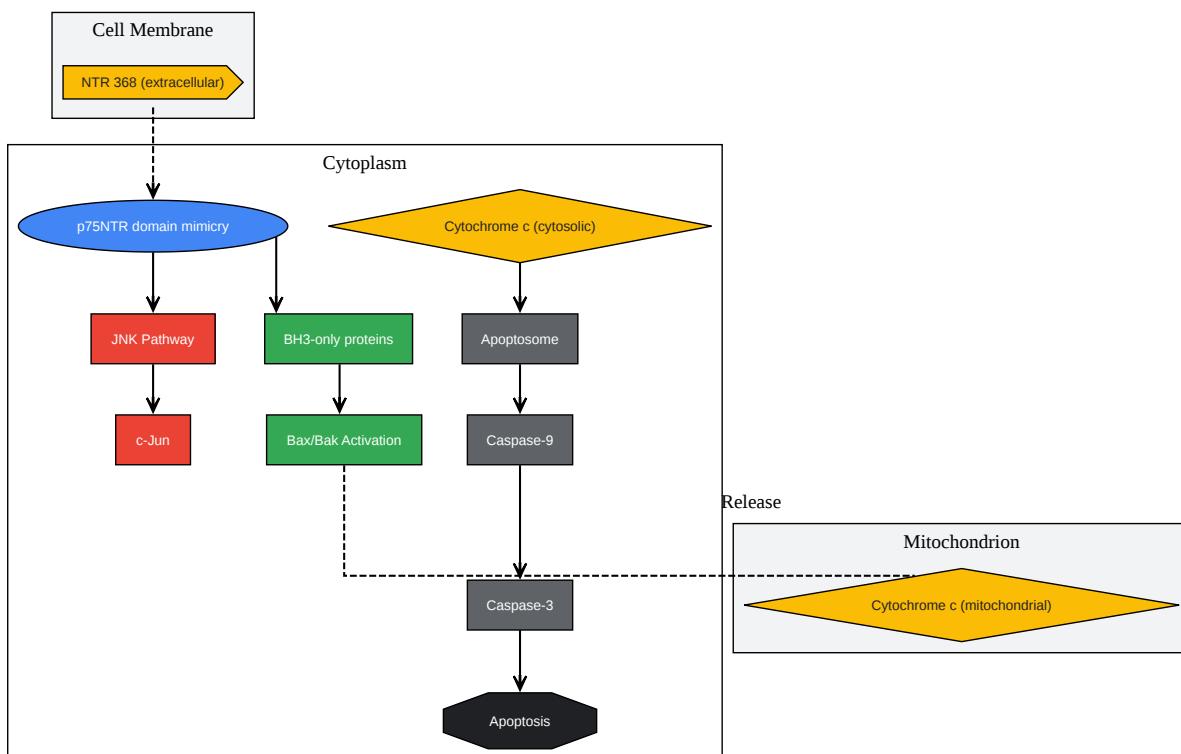
NTR 368, a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), has emerged as a potent tool for studying and inducing neural apoptosis.^[1] This in-depth guide provides a technical overview of **NTR 368**, including its mechanism of action, experimental protocols, and the signaling pathways it modulates.

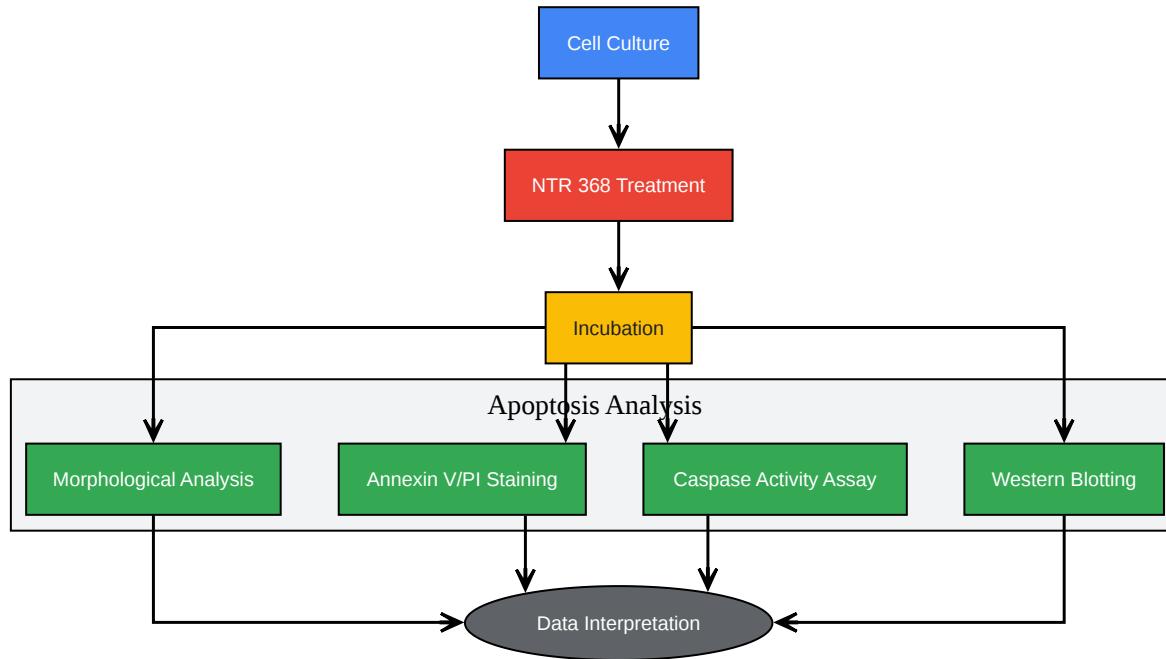
Core Properties of NTR 368

NTR 368 is a 14-amino acid peptide with a demonstrated helical structure in the presence of micellar lipids, a characteristic that is believed to be crucial for its biological activity.^[1] Its primary function is the induction of apoptosis, or programmed cell death, in neural cell lines.

Property	Description	Reference
Sequence	Ac-ATLDALLAALRRIQ-amide	
Molecular Weight	1565.87 g/mol	
Formula	C69H124N22O19	
Solubility	Soluble to 1 mg/ml in water	
Storage	Desiccate at -20°C	
CAS Number	197230-90-3	

Mechanism of Action: The p75NTR Apoptotic Pathway


NTR 368 mimics a cytoplasmic domain of the p75NTR, a member of the tumor necrosis factor receptor superfamily. The p75NTR plays a critical role in neuronal cell death during development and in response to injury.^{[2][3]} While the precise mechanism of **NTR 368** is a subject of ongoing research, it is understood to activate the intrinsic apoptotic pathway, largely mirroring the pro-apoptotic signaling of its parent receptor.


The p75NTR-mediated apoptotic cascade is multifaceted and can be initiated in a ligand-independent manner.^[3] Key signaling events include:

- Activation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a crucial regulator of apoptotic events in several neuronal death paradigms and is consistently activated by p75NTR.^[2] This leads to the phosphorylation of downstream targets like c-Jun.^[2]
- Involvement of BH3-Domain-Only Proteins: The p75NTR signaling pathway can lead to the transcriptional activation of pro-apoptotic BH3-domain-only proteins, such as Bim, Puma, and Noxa.^[2] These proteins are critical inducers of the mitochondrial apoptotic pathway.^[2]
- Mitochondrial Outer Membrane Permeabilization: The activation of BH3-domain-only proteins leads to the association and activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane.^[2]
- Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.^[2]
- Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, including caspase-9, caspase-6, and caspase-3.^{[2][3]} Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

It is important to note that p75NTR-induced apoptosis appears to be independent of caspase-8 activation, suggesting a primary reliance on the intrinsic mitochondrial pathway.^[2]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling NTR 368: A Peptide Inducer of Neural Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b599692#ntr-368-as-a-neural-apoptosis-inducer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com